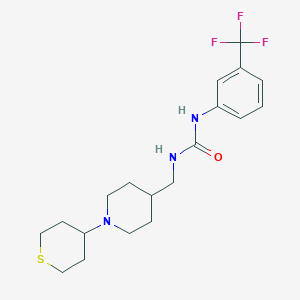

1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

This compound is a urea derivative featuring a piperidine core substituted with a tetrahydro-2H-thiopyran-4-yl group via a methylene bridge and a 3-(trifluoromethyl)phenylurea moiety. The thiopyran ring introduces sulfur-based lipophilicity, while the trifluoromethyl group enhances metabolic stability and target binding affinity.

Properties

IUPAC Name |

1-[[1-(thian-4-yl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26F3N3OS/c20-19(21,22)15-2-1-3-16(12-15)24-18(26)23-13-14-4-8-25(9-5-14)17-6-10-27-11-7-17/h1-3,12,14,17H,4-11,13H2,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXILAMJGDQEMIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3CCSCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde are reacted.

Introduction of the Tetrahydrothiopyran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrothiopyran ring.

Coupling with the Phenyl Urea: The final step involves the coupling of the piperidine intermediate with a trifluoromethyl-substituted phenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the tetrahydrothiopyran ring can be oxidized to form sulfoxides or sulfones.

Reduction: The urea group can be reduced under specific conditions to form amines.

Substitution: The trifluoromethyl group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Potential therapeutic applications, particularly in targeting specific receptors or enzymes.

Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, altering their activity. The trifluoromethyl group can enhance binding affinity to certain targets, while the urea moiety can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

- Compound 11e (): Structure: 1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea. Key Differences: Replaces the thiopyran-piperidine group with a thiazole-piperazine scaffold. Yield: 86.7% (vs. target compound’s likely moderate yield based on similar syntheses ).

-

- Structure: 3-{[1-(Oxolan-3-yl)piperidin-4-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea.

- Key Differences: Substitutes tetrahydrothiopyran with tetrahydrofuran (oxolane), replacing sulfur with oxygen. This reduces lipophilicity (predicted logP: ~3.0 vs. ~3.5 for the target) and may alter metabolic stability due to differences in cytochrome P450 interactions .

Analogues with Modified Piperidine Substituents

- Compound 12 (): Structure: 1-(1-(Methanesulfonyl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea. Key Differences: Replaces the thiopyran group with a methanesulfonyl substituent. Yield: 51% (lower than typical yields for alkyl-substituted analogs, suggesting steric or electronic challenges in synthesis).

- Compound 2RU (): Structure: 1-[1-(2-Methylpropanoyl)piperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]urea. Key Differences: Features an isobutyryl group on piperidine instead of thiopyran. The acyl group may confer faster metabolic clearance due to esterase susceptibility, contrasting with the target’s sulfur-mediated stability .

Anti-Tuberculosis Urea Derivatives ()

- Compound 27 : 1-(2-Fluoro-3-(trifluoromethyl)phenyl)-3-heptylurea.

- Key Differences: Lacks the piperidine-thiopyran scaffold, using a linear heptyl chain. The reduced rigidity and absence of heterocyclic motifs likely diminish target specificity but improve passive diffusion across bacterial membranes .

- Melting Point: 77°C (lower than the target’s predicted mp >100°C, reflecting differences in crystallinity).

Physicochemical and Pharmacokinetic Trends

Biological Activity

1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic compound with potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its efficacy against various cancer cell lines, its mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

Structural Features

- Functional Groups : Urea moiety, piperidine ring, trifluoromethyl group.

- Molecular Weight : Approximately 353.43 g/mol.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects on various cancer cell lines, particularly in triple-negative breast cancer (TNBC). The compound demonstrates significant activity by inhibiting cell proliferation and inducing apoptosis.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (TNBC) | 5.0 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 8.0 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 6.5 | Disruption of mitochondrial function |

The compound is believed to exert its effects through several mechanisms:

- Inhibition of Cell Proliferation : By interfering with key signaling pathways involved in cell cycle regulation.

- Induction of Apoptosis : Activation of caspases leading to programmed cell death.

- Targeting Specific Receptors : Interaction with fibroblast growth factor receptor 1 (FGFR1), which is implicated in cancer metastasis and progression.

Study 1: Efficacy in TNBC Models

A study conducted on MDA-MB-231 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The study employed both in vitro assays and in vivo models, confirming the ability of the compound to cross the blood-brain barrier (BBB), which is critical for treating metastatic brain tumors originating from breast cancer .

Study 2: Neuroprotective Effects

In a separate investigation, the compound was evaluated for its neuroprotective properties in models of oxidative stress. Results indicated that it significantly reduced reactive oxygen species (ROS) levels and improved neuronal survival rates under stress conditions, suggesting potential applications in neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for 1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea, and how can reaction yields be improved?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with coupling a tetrahydrothiopyran-substituted piperidine derivative with a trifluoromethylphenyl urea precursor. Key steps include:

- Coupling Reagents : Use EDCI or DCC with DMAP to activate carboxylic acids or amines, improving amide bond formation efficiency .

- Solvent Optimization : Dichloromethane (CHCl) or DMF at room temperature enhances intermediate stability .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity (>95%).

- Yield Improvement : Pre-activation of intermediates and stoichiometric control (1.2:1 molar ratio for limiting reagents) can boost yields to ~65–80% .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

- Methodological Answer : Use a combination of:

- H/C NMR : Confirm regiochemistry of the piperidine-thiopyran junction (e.g., δ 3.2–3.5 ppm for methylene protons) and urea NH signals (δ 6.8–7.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]: 429.4) .

- X-ray Crystallography (if feasible): Resolve spatial arrangements of the trifluoromethylphenyl and thiopyran groups .

Q. What in vitro assays are recommended for initial bioactivity screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Kinase Inhibition : Screen against serine/threonine kinases (e.g., PKC isoforms) due to urea’s hydrogen-bonding potential .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM doses .

- Enzyme Binding : Fluorescence polarization assays for soluble epoxide hydrolase (sEH) inhibition, given urea’s affinity for hydrolase active sites .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodological Answer :

- Substituent Variation : Modify the trifluoromethylphenyl group (e.g., replace with chlorophenyl or furan derivatives) to assess potency shifts .

- Scaffold Rigidity : Introduce cyclopropane or spirocyclic moieties to the piperidine ring to enhance metabolic stability .

- Bioisosteric Replacement : Replace thiopyran with tetrahydrofuran to evaluate solubility changes without compromising target binding .

- Data Analysis : Use IC values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .

Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?

- Methodological Answer :

- Xenograft Models : Administer 10–50 mg/kg doses in nude mice with HT-29 colon cancer xenografts; monitor tumor volume and weight loss weekly .

- Pharmacokinetics : Measure plasma half-life (t) and bioavailability via LC-MS/MS after oral/intravenous administration .

- Toxicity : Assess liver/kidney function (AST, ALT, BUN) in Sprague-Dawley rats after 28-day repeated dosing .

Q. How should researchers resolve contradictory data in bioactivity studies (e.g., variable IC values across assays)?

- Methodological Answer :

- Assay Validation : Cross-check results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Buffer Conditions : Test pH-dependent activity (e.g., urea stability in acidic vs. neutral buffers) .

- Probe Interference : Rule out fluorescence/quenching artifacts by comparing label-free (e.g., calorimetry) and labeled assays .

Q. What strategies mitigate solubility limitations for in vivo applications?

- Methodological Answer :

- Co-solvents : Use 10% DMSO + 20% PEG-400 in saline for intravenous formulations .

- Prodrug Design : Convert the urea group to a carbamate for enhanced lipophilicity, followed by enzymatic cleavage in vivo .

- Nanoparticle Encapsulation : Load into PLGA nanoparticles (50–100 nm) to improve aqueous dispersion and sustained release .

Q. How can target engagement be validated in cellular models?

- Methodological Answer :

- Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to pull down binding proteins for LC-MS/MS identification .

- CRISPR Knockout : Generate target gene-KO cell lines (e.g., sEH-KO) to confirm on-target effects .

- Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts upon compound treatment .

Q. What analytical methods detect degradation products under oxidative stress?

- Methodological Answer :

- Forced Degradation : Expose to 3% HO at 40°C for 72 hours; analyze via HPLC-PDA-MS to identify sulfoxide/sulfone derivatives .

- Stability-Indicating Methods : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid/acetonitrile gradient to resolve degradants .

Q. How can this compound be integrated into combination therapies?

- Methodological Answer :

- Synergy Screening : Test with standard agents (e.g., cisplatin or paclitaxel) via Chou-Talalay analysis (Combination Index <1 indicates synergy) .

- Mechanistic Complementarity : Pair with EGFR inhibitors if the compound shows kinase-independent apoptosis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.